![molecular formula C21H19ClN2O3S B2433381 (Z)-2-(3-(2-chlorophényl)-2-cyanoacrylamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate d'éthyle CAS No. 1321772-30-8](/img/structure/B2433381.png)
(Z)-2-(3-(2-chlorophényl)-2-cyanoacrylamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux optoélectroniques
La structure π-conjuguée du composé le rend approprié pour les applications optoélectroniques. Les chercheurs ont exploré son potentiel dans les diodes électroluminescentes organiques (OLED), les cellules solaires et les transistors à effet de champ (FET). Notamment, les propriétés d'absorption et d'émission du composé peuvent être ajustées en modifiant sa structure chimique .
Semi-conducteurs organiques
En tant que matériau π-conjugué, ce composé a été étudié pour ses propriétés semi-conductrices. Il peut servir de couche active dans les transistors à couche mince organique (OTFT) en raison de ses capacités de transport de charge. Les chercheurs ont obtenu des mobilités à effet de champ prometteuses (jusqu'à 5,2 cm² V⁻¹ s⁻¹) en utilisant des dérivés de ce composé .
Matériaux fluorescents
Le composé présente une forte fluorescence, en particulier dans la région du proche infrarouge (NIR). Les chercheurs ont développé des dérivés avec des rendements quantiques (Φ) élevés pour l'émission de fluorescence. Par exemple, les TbT-Fluors présentent une émission accordable en couleur complète avec Φ allant de 61% à 99% dans divers solvants .
Agents anticonvulsivants et analgésiques
Bien que cela ne soit pas directement lié à ses propriétés optoélectroniques, il convient de noter que des dérivés de ce composé ont été synthétisés et évalués pour leur activité anticonvulsivante et antinociceptive (analgésique). Ces études explorent ses applications thérapeutiques potentielles .
Inhibiteurs de corrosion
Les dérivés du thiophène, y compris ce composé, ont été étudiés comme inhibiteurs de corrosion en chimie industrielle. Leur capacité à protéger les surfaces métalliques contre la corrosion est d'une importance pratique .
Orientations futures
Les chercheurs continuent d'explorer des modifications et des applications nouvelles de ce composé. Les stratégies comprennent l'amélioration de ses propriétés de donneur d'électrons, la conception de matériaux accepteurs complémentaires et la réalisation de dispositifs photovoltaïques semi-transparents à haute performance. Le domaine reste dynamique, avec des efforts continus pour optimiser ses propriétés et élargir ses applications .
Propriétés
IUPAC Name |
ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-21(26)18-15-8-4-6-10-17(15)28-20(18)24-19(25)14(12-23)11-13-7-3-5-9-16(13)22/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,24,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFZNUTEKJCLU-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
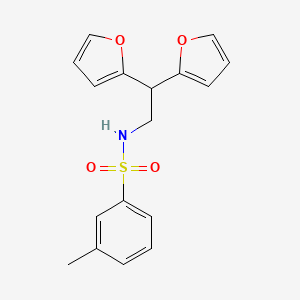
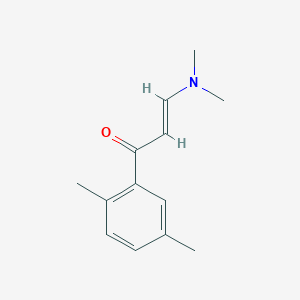
![methyl 2-[8-(2,3-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2433301.png)
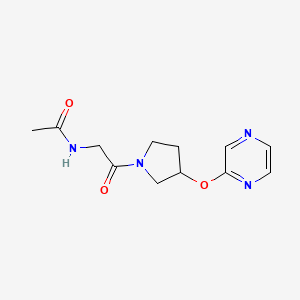



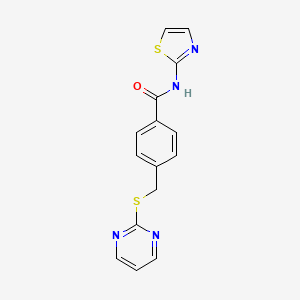
![{1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B2433314.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2433317.png)
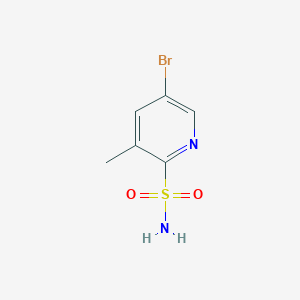
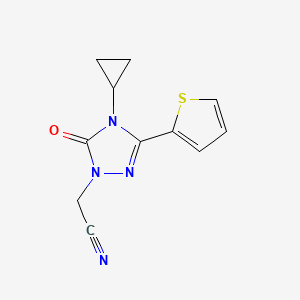
![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)
